molecular formula C22H19FN2O5 B2987079 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-34-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

カタログ番号: B2987079
CAS番号: 1021249-34-2
分子量: 410.401
InChIキー: BAHQBSSGQFCXSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex molecular architecture that combines a 2,3-dihydro-1,4-benzodioxin ring system, known for its prevalence in bioactive molecules , with a 1,4-dihydropyridine-4-one core, a scaffold recognized for its diverse biological activities . The strategic incorporation of a 4-fluorobenzyloxy substituent suggests potential for enhanced target binding affinity and modulation of physicochemical properties. As a specialized chemical entity, its primary research applications are focused on the exploration of novel enzyme inhibitors and the development of targeted therapeutic agents. Researchers utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and mechanistic studies to elucidate its specific biomolecular interactions and cellular functions. The exact molecular weight, mechanism of action, and primary research applications are active areas of investigation and should be verified from specific research protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5/c1-25-12-21(30-13-14-2-4-15(23)5-3-14)18(26)11-17(25)22(27)24-16-6-7-19-20(10-16)29-9-8-28-19/h2-7,10-12H,8-9,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHQBSSGQFCXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C20H20N2O4
  • Molecular Weight : 352.38 g/mol
  • CAS Number : 499103-68-3

The structure includes a dihydrobenzo[dioxin] moiety and a dihydropyridine ring, which are known to contribute to various biological activities.

Research indicates that compounds with similar structures often exhibit activities through several mechanisms:

  • Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers, which may contribute to cardiovascular effects.
  • Antioxidant Activity : The presence of the dioxin moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

1. Anticancer Activity

Studies suggest that N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide exhibits cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

These results indicate significant potency in inhibiting cell growth.

2. Cardiovascular Effects

As a calcium channel blocker, this compound may help in managing hypertension and other cardiovascular conditions. Comparative studies with standard medications have shown promising results in reducing blood pressure in animal models.

Case Study 1: In Vivo Efficacy

In a study involving hypertensive rats, administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups treated with placebo. The mechanism was attributed to vasodilation mediated by calcium channel blockade.

Case Study 2: Antioxidant Properties

A separate investigation evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that it scavenged free radicals effectively, suggesting potential protective effects against oxidative damage in biological systems.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound is compared to structurally related molecules from the evidence, focusing on core heterocycles, substituents, and physicochemical properties. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Molecular Weight Melting Point (°C) Notable Features Reference
Target Compound 1,4-Dihydropyridine 2,3-Dihydrobenzo[b][1,4]dioxin, 4-fluorobenzyloxy, carboxamide ~407.38* N/A Fluorine-enhanced stability, carboxamide -
AZ257 () 1,4-Dihydropyridine 4-Bromophenyl, thioether, cyano, methoxyphenyl N/A N/A Thioether linkage, bromo-substituent
3.6 () 1,3,4-Oxadiazole 2,3-Dihydrobenzo[b][1,4]dioxin, trifluoromethylbiphenyl ~433.33 160–162 PARP inhibition, high yield (92%)
3.10 () 1,3,4-Oxadiazole 2,3-Dihydrobenzo[b][1,4]dioxin, pyridinylphenyl ~386.37 194–196 Pyridine ring for hydrogen bonding
N-(4-(4-Acetamidophenyl)thiazol-2-yl)... () Pyrrolidine-carboxamide 2,3-Dihydrobenzo[b][1,4]dioxin, thiazole, acetamidophenyl 478.52 N/A Thiazole-carboxamide hybrid
Diethyl 8-cyano-7-(4-nitrophenyl)... () Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, phenethyl, ester groups ~493.47 243–245 Nitro group for electron-withdrawing effects

*Molecular weight calculated based on formula C₂₂H₁₈FN₂O₅.

Key Observations:

Core Heterocycles :

  • The target’s 1,4-dihydropyridine core differs from oxadiazole (), pyrrolidine-thiazole (), and imidazo-pyridine () systems. Dihydropyridines are redox-active and often used in calcium channel blockers, while oxadiazoles are rigid, planar structures favored in PARP inhibitors .

Substituent Effects: The 4-fluorobenzyloxy group in the target compound contrasts with bulkier substituents like trifluoromethylbiphenyl (3.6) or pyridinylphenyl (3.10). Fluorine’s small size and lipophilicity may reduce steric hindrance while improving membrane permeability .

The target’s melting point is unreported but may vary due to its flexible benzodioxin and fluorobenzyl groups.

Biological Relevance :

  • Oxadiazole-based compounds () demonstrate PARP inhibition, suggesting the target’s carboxamide and benzodioxin groups could align with similar mechanisms .
  • Thiazole-containing analogs () may target kinases or inflammatory pathways, highlighting structural versatility in drug design .

Research Implications

The target compound’s unique combination of dihydropyridine, benzodioxin, and fluorobenzyl groups positions it as a candidate for further evaluation in enzyme inhibition or receptor modulation studies. Comparative data underscore the importance of substituent selection in tuning solubility, stability, and target affinity. Future work should prioritize synthesizing the target compound and benchmarking its activity against existing analogs, particularly focusing on PARP or kinase assays .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of structurally similar dihydropyridine derivatives often involves multi-step reactions, including condensation of substituted benzyloxy precursors with dihydrobenzo[dioxin] amines. For example, outlines a general procedure for N-acylation using trifluoromethanesulfonate intermediates under inert conditions. Optimization can employ Design of Experiments (DoE) methodologies, as highlighted in , to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify statistically significant factors affecting yield. Reaction progress should be monitored via HPLC (as in ) to ensure purity .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming its purity?

  • Methodological Answer :

  • 1H/13C NMR : Essential for verifying substituent positions (e.g., fluorine atoms on the benzyl group, methyl group on the pyridine ring). Chemical shifts for aromatic protons in dihydrobenzo[dioxin] systems typically appear between δ 6.5–7.5 ppm ().
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxo group, C-F stretches at 1100–1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z values, as in ). Purity should be assessed via HPLC with UV detection (≥95% purity threshold, as per ) .

Advanced Research Questions

Q. How can computational modeling be used to predict the compound’s binding affinity to target proteins, and what are the limitations of these methods?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) and molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions between the compound’s fluorobenzyl and dihydropyridine moieties and active sites of enzymes (e.g., kinases, oxidoreductases). emphasizes integrating computational predictions with experimental validation (e.g., surface plasmon resonance) to address limitations like solvent effects or conformational flexibility. For reliable results, use high-level basis sets (e.g., B3LYP/6-311+G(d,p)) and validate force field parameters .

Q. What strategies are recommended to resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line variability, solvent interference). Follow these steps:

  • Dose-Response Repetition : Conduct triplicate assays under standardized conditions ( ).
  • Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity (refer to ’s purity protocols).
  • Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence-based vs. luminescence-based assays). Statistical tools like ANOVA can identify outliers ( ) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s metabolic stability without compromising potency?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., additional fluorine atoms) to the benzyloxy moiety to reduce oxidative metabolism ().
  • Isosteric Replacement : Replace the methyl group on the pyridine ring with trifluoromethyl to enhance steric hindrance ( ).
  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) to track metabolic degradation pathways (e.g., CYP450-mediated oxidation). LC-MS/MS quantifies metabolites () .

Q. What experimental approaches are suitable for assessing the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • Plasma Stability : Incubate the compound in plasma (37°C, pH 7.4) and measure degradation via LC-MS ( ).
  • Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial electrical resistance (TEER).
  • In Vivo Studies : Administer the compound to rodents (IV and oral routes) and calculate bioavailability (AUC₀–24) using non-compartmental analysis (Phoenix WinNonlin). ’s feedback loop between computational predictions and experimental data can refine dosing regimens .

Methodological Notes

  • Synthetic Challenges : The 4-fluorobenzyl ether linkage may require protection/deprotection strategies (e.g., tert-butyldimethylsilyl groups) to prevent side reactions ().
  • Data Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by documenting reaction conditions in machine-readable formats ().
  • Safety Considerations : Follow precautionary statements (e.g., P201, P202 in ) for handling fluorinated compounds to mitigate health/environmental risks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。